1-(2-Chloronicotinoyl)-4-phenylpiperazine
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Overview
Description
1-(2-Chloronicotinoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloronicotinoyl group attached to a phenylpiperazine moiety
Scientific Research Applications
1-(2-Chloronicotinoyl)-4-phenylpiperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Hazards
Mechanism of Action
Target of Action
It is a derivative of nicotinamide , which is known to be a component of nicotinamide adenine dinucleotide (NAD). NAD is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and maintaining cell health .
Mode of Action
Nicotinamide is known to participate in redox reactions in cells, acting as a coenzyme for numerous dehydrogenases .
Biochemical Pathways
As a component of NAD, nicotinamide plays a crucial role in the electron transport chain, glycolysis, and the citric acid cycle .
Result of Action
Nicotinamide and its derivatives have been investigated for a variety of biological applications, including antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of nicotinamide . Nicotinamide derivatives have been investigated for a variety of biological applications, including antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . It is plausible that 1-(2-Chloronicotinoyl)-4-phenylpiperazine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given its structural similarity to nicotinamide derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine typically involves the reaction of 2-chloronicotinoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloronicotinoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 1-(2-Chloronicotinoyl)-4-phenylpiperazine is unique due to the presence of the phenylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-14(7-4-8-18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQWVVGTVYKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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